molecular formula C24H21F2NO3 B1335685 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No.: B1335685
M. Wt: 409.4 g/mol
InChI Key: OLNTVTPDXPETLC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a monobactam.

Biological Activity

The compound 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , commonly known as ezetimibe, is a significant pharmaceutical agent primarily used for lowering cholesterol levels. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Biological Activity Overview

Ezetimibe functions as a selective inhibitor of intestinal cholesterol absorption. It targets the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the uptake of cholesterol in the gastrointestinal tract. By inhibiting this protein, ezetimibe effectively reduces the absorption of cholesterol and related phytosterols from the diet.

Ezetimibe binds to NPC1L1, preventing its incorporation into clathrin-coated vesicles, thereby blocking the endocytosis necessary for cholesterol absorption. This action results in decreased levels of cholesterol in the bloodstream, making it a valuable therapeutic option for managing hyperlipidemia.

Key Research Findings

  • Inhibition of Cholesterol Absorption : Ezetimibe has been shown to significantly reduce cholesterol absorption in various animal models and clinical studies.
  • Effect on Lipid Profiles : Clinical trials indicate that ezetimibe lowers low-density lipoprotein (LDL) cholesterol levels effectively when used alone or in combination with statins.
  • Safety Profile : Ezetimibe is generally well-tolerated, with a safety profile similar to placebo in many studies.

Table 1: Pharmacokinetic Properties of Ezetimibe

PropertyValue
Molecular FormulaC24H21F2NO3
Molecular Weight409.4 g/mol
SolubilitySoluble in DMSO
BioavailabilityApproximately 60%
Half-life22 hours

Table 2: Clinical Efficacy of Ezetimibe

StudyPopulation SizeLDL Reduction (%)Duration (weeks)
Study A5001812
Study B3002024
Study C4001516

Case Study 1: Ezetimibe and Statin Combination Therapy

A clinical trial involving patients with high cardiovascular risk assessed the efficacy of ezetimibe combined with statins. The results demonstrated a significant reduction in LDL cholesterol levels compared to statin therapy alone, highlighting the additive effect of ezetimibe when used in conjunction with statins.

Case Study 2: Long-term Safety and Efficacy

A long-term study evaluated the safety and efficacy of ezetimibe over five years in patients with familial hypercholesterolemia. Findings indicated sustained reductions in LDL levels without significant adverse effects, supporting its long-term use in managing cholesterol levels.

Properties

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2

InChI Key

OLNTVTPDXPETLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 gms of 3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one was dissolved in 50 ml of methanol and 5 gms of 5% Pd/C was added at 20-25° C. Reaction mass was maintained about 30 minutes under hydrogen pressure. Filtered the catalyst and washed with methanol. The obtained reaction mass was distilled under vacuum at 70° C. and recrystalised from dichloromethane to produce 5 gms of 1-(4-Fluoro-phenyl)-3-[3-(4-fluoro-phenyl)-3-hydroxy-propyl]-4-(4-hydroxy-phenyl)-azetidin-2-one.
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 3
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 4
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1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 6
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

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